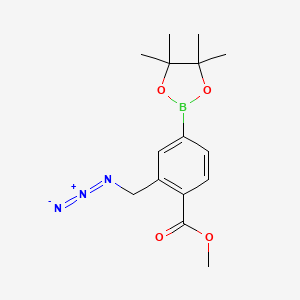
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a complex organic compound that features both azide and boronate ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multiple steps:
Formation of the Boronate Ester: The initial step often involves the reaction of 4-bromo-2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Azidation: The next step involves the conversion of the methyl group to an azidomethyl group. This can be achieved by first converting the methyl group to a bromomethyl group using N-bromosuccinimide (NBS), followed by substitution with sodium azide (NaN3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azidation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Oxidation: Hydrogen peroxide (H2O2) for oxidation of boronate ester.
Major Products
Triazoles: Formed from cycloaddition reactions.
Boronic Acids: Formed from oxidation of boronate ester.
科学的研究の応用
Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of bioactive molecules and drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties.
Bioconjugation: The azide group allows for click chemistry applications in bioconjugation and labeling of biomolecules.
作用機序
The mechanism of action of this compound largely depends on the specific reactions it undergoes:
Azide Group: The azide group can participate in cycloaddition reactions, forming stable triazole rings which are important in medicinal chemistry for their bioactivity.
Boronate Ester: The boronate ester can interact with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Methyl 2-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Methyl 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
The presence of both azide and boronate ester groups in Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate makes it uniquely versatile for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry.
特性
CAS番号 |
890839-35-7 |
|---|---|
分子式 |
C15H20BN3O4 |
分子量 |
317.15 g/mol |
IUPAC名 |
methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BN3O4/c1-14(2)15(3,4)23-16(22-14)11-6-7-12(13(20)21-5)10(8-11)9-18-19-17/h6-8H,9H2,1-5H3 |
InChIキー |
PAICQAHWEOYKNJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
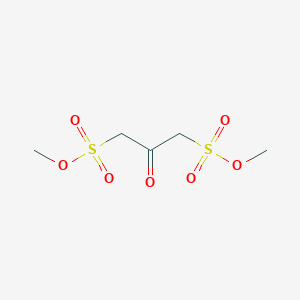

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
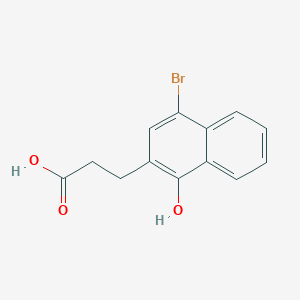
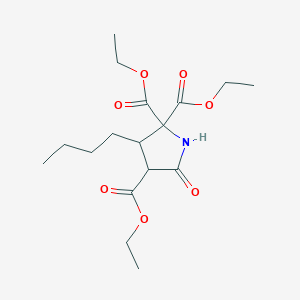
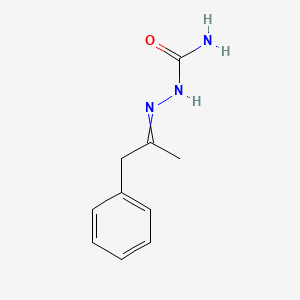
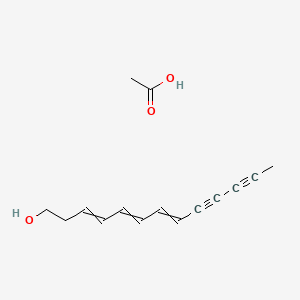
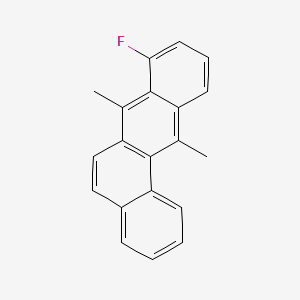

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
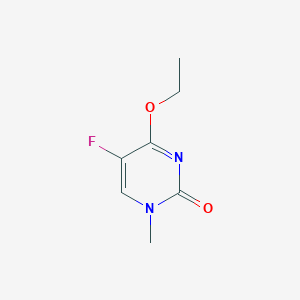

![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
